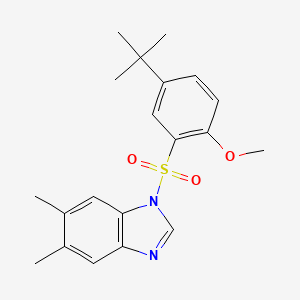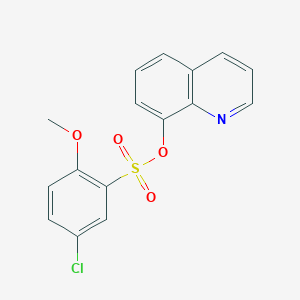![molecular formula C20H18N2O4 B15108898 Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate](/img/structure/B15108898.png)
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors
Mecanismo De Acción
The mechanism of action of Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(3-methoxybenzoyl)amino]benzoate
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(3-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate stands out due to its specific combination of a quinoline core and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
methyl 4-[(3-methoxybenzoyl)amino]-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-12-9-18(22-19(23)13-5-4-6-15(10-13)25-2)16-11-14(20(24)26-3)7-8-17(16)21-12/h4-11H,1-3H3,(H,21,22,23) |
Clave InChI |
IGRDEIMEQNQMAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15108826.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15108854.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108859.png)
![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)
![3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione](/img/structure/B15108877.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B15108880.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108895.png)
![3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B15108900.png)
![3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B15108908.png)

![benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15108917.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108920.png)
